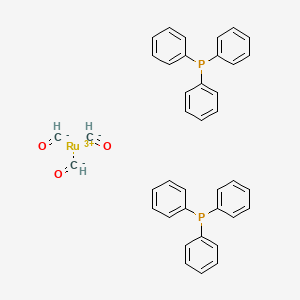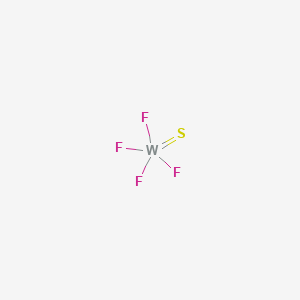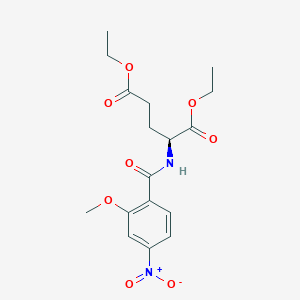
2-(Diethylamino)-4'-isopropylacetanilide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and an isopropylacetanilide moiety, making it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride typically involves the reaction of 4’-isopropylacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride is often scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
化学反应分析
Types of Reactions
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to stabilize neuronal membranes by inhibiting ionic fluxes, which is crucial for its local anesthetic effects. This action is similar to that of lidocaine, a well-known local anesthetic .
相似化合物的比较
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds share a similar mechanism of action as local anesthetics.
Procainamide: This compound also has a diethylamino group and is used for its antiarrhythmic properties.
2-(Diethylamino)ethanol: This compound is used in the preparation of quaternary ammonium salts and has applications in various chemical reactions.
The uniqueness of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
14474-18-1 |
|---|---|
分子式 |
C15H25ClN2O |
分子量 |
284.82 g/mol |
IUPAC 名称 |
diethyl-[2-oxo-2-(4-propan-2-ylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-5-17(6-2)11-15(18)16-14-9-7-13(8-10-14)12(3)4;/h7-10,12H,5-6,11H2,1-4H3,(H,16,18);1H |
InChI 键 |
YYWAPPWBPBWZGW-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C(C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)

![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)

![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)



